THF tetrahydrofurane

Description

BenchChem offers high-quality THF tetrahydrofurane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about THF tetrahydrofurane including the price, delivery time, and more detailed information at info@benchchem.com.

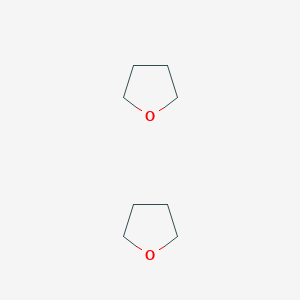

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

oxolane |

InChI |

InChI=1S/2C4H8O/c2*1-2-4-5-3-1/h2*1-4H2 |

InChI Key |

WHRNULOCNSKMGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC1.C1CCOC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetrahydrofuran and Its Derivatives

Bio-Derived and Sustainable Production Routes of Tetrahydrofuran (B95107)

The increasing demand for sustainable chemical processes has driven research into the production of tetrahydrofuran (THF) from renewable biomass resources. These methods offer an environmentally friendly alternative to traditional petroleum-based synthesis.

Catalytic Hydrogenation of Furan (B31954) Derived from Biomass Precursors

One of the primary routes to bio-based THF involves the catalytic hydrogenation of furan. wikipedia.org Furan itself can be derived from the decarbonylation of furfural (B47365), a platform chemical produced through the acid-catalyzed dehydration of C5 sugars (like xylose) found in hemicellulose from agricultural residues and wood. rsc.orgnih.gov

The hydrogenation of the furan ring to yield THF is a critical step. mdpi.com Various catalytic systems have been developed for this transformation, often employing both noble and non-noble metals. mdpi.com For instance, palladium (Pd) catalysts have shown high selectivity for the ring hydrogenation of furan to THF. escholarship.org The reaction conditions, such as temperature and hydrogen pressure, play a crucial role in maximizing the yield of THF while minimizing side reactions. mdpi.com

Research has explored different catalyst supports and bimetallic formulations to enhance catalytic activity and stability. For example, palladium supported on titania has demonstrated good catalytic activity for furfural hydrogenation. mdpi.com

| Catalyst System | Feedstock | Key Findings |

| Palladium (Pd) on various supports | Furan | High selectivity towards THF formation. escholarship.org |

| Palladium on Titania (Pd/TiO2) | Furfural | Demonstrated effective catalytic activity. mdpi.com |

| Copper-Nickel on Alumina (Cu-Ni/Al2O3) | Furfural | Improved activity towards the production of 2-methylfuran (B129897) (MF) and 2-methyltetrahydrofuran (B130290) (MTHF). mdpi.com |

Integrated Biorefinery Processes for Tetrahydrofuran Synthesis

One innovative biorefinery process involves the use of genetically engineered microbes to produce poly-4-hydroxybutyrate (P4HB) from renewable feedstocks like glucose. google.com This biopolymer is then thermally decomposed in the presence of a catalyst to yield gamma-butyrolactone (B3396035) (GBL) vapor. The GBL vapor is subsequently hydrogenated in a second catalytic step to produce high-purity THF. google.com This process boasts high yields and uses renewable carbon sources. google.com

Another integrated approach utilizes the pre-hydrolysate stream from dissolving pulp processing, which is rich in hemicellulose. kse-labs.com This waste stream can be converted to furfural, which is then decarbonylated to furan and subsequently hydrogenated to THF. kse-labs.com Some processes employ reactive distillation with a side-car reactor to sequentially handle hydrolysis, dehydration, decarbonylation, and hydrogenation. kse-labs.com

Oxidative and Hydrogenative Pathways from Renewable Feedstocks

Alternative sustainable routes to THF involve oxidative and hydrogenative transformations of other biomass-derived platform chemicals. For example, levulinic acid, which can be produced from C6 sugars, can be hydrogenated to form γ-valerolactone (GVL), which can then be further converted to other valuable chemicals, including precursors for THF. researchgate.net The hydrogenation of levulinic acid can also directly lead to 2-methyltetrahydrofuran (MTHF), a useful solvent and biofuel additive. researchgate.netroyalsocietypublishing.org

The oxidation of THF itself, which can be derived from renewable sources, to butyrolactone (BTL) presents another pathway within a green chemistry framework. Butyrolactone is a significant intermediate for biodegradable polymers. Research has explored the use of environmentally friendly catalysts, such as iron-containing clays, and mild oxidizing agents like hydrogen peroxide for this transformation.

Stereoselective and Enantioselective Synthesis of Substituted Tetrahydrofurans

Substituted tetrahydrofurans are important structural motifs in a wide range of natural products and biologically active molecules. acs.org Consequently, the development of stereoselective and enantioselective methods for their synthesis is a significant area of research in organic chemistry.

Intramolecular Cyclization Reactions for Tetrahydrofuran Scaffolds

Intramolecular cyclization is a powerful strategy for constructing the tetrahydrofuran ring system with control over stereochemistry. These reactions typically involve the formation of a carbon-oxygen bond within a single molecule.

A classic and widely used approach for synthesizing tetrahydrofurans is through the intramolecular nucleophilic substitution of a hydroxyl group onto an electrophilic carbon center. nih.gov These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. pressbooks.pub

In a typical intramolecular SN2 reaction, a molecule containing a hydroxyl group and a suitable leaving group (such as a halide or sulfonate) on the same carbon chain is used. nih.gov The hydroxyl group acts as the nucleophile, attacking the carbon bearing the leaving group to form the five-membered tetrahydrofuran ring. nih.gov These reactions are often stereospecific, with the stereochemistry of the product being determined by the stereocenters present in the starting material. nih.gov

The choice of solvent is critical in these reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), are known to favor SN2 reactions.

Table: Comparison of SN1 and SN2 Reactions

| Feature | SN1 | SN2 |

| Rate Law | Rate = k[electrophile] | Rate = k[nucleophile]×[electrophile] |

| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted |

| Stereochemistry | Racemization at the reaction center | Inversion of configuration at the reaction center |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Source: pressbooks.pub

Recent advancements in this area include the development of methods that generate new stereocenters during the cyclization process. For example, SN2' reactions have been utilized to create 2-vinyltetrahydrofurans with the installation of a new stereocenter on the ring. nih.gov

Radical Cyclization Strategies in Tetrahydrofuran Synthesis

Radical cyclizations offer a powerful and versatile approach for the construction of tetrahydrofuran rings, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a tethered alkene or alkyne.

One prominent strategy is the use of alkoxy radical-initiated relay cyclizations. This method allows for the rapid synthesis of functionalized tetrahydrofurans from simple starting materials. acs.org The process is initiated by an alkoxy radical, which can be generated from precursors like N-alkoxyphthalimides. This radical then participates in a cascade of events, leading to the formation of the tetrahydrofuran ring. acs.org A key advantage of this approach is that it does not require pre-functionalization at the C-5 position of the substrate and leaves a hydroxyl group available for further synthetic transformations. acs.org Research has shown that this methodology can produce highly substituted tetrahydrofurans with excellent diastereoselectivity. For instance, the cyclization of certain substrates has yielded all-cis 2,4,5-trisubstituted tetrahydrofurans with high selectivity. acs.org

The Ueno-Stork cyclization, another important radical-based method, has been successfully applied to the synthesis of complex tetrahydrofuran-containing skeletons, such as the core of gymnodimine. rsc.org Lewis acids can be employed to control the diastereoselectivity in radical cyclizations, allowing for the selective formation of either trans- or cis-2,4-disubstituted tetrahydrofurans. diva-portal.org Furthermore, radical carbonylation/reductive cyclization of organochalcogen precursors provides an efficient route to tetrahydrofuran-3-ones. diva-portal.org

| Radical Cyclization Strategy | Key Features | Example Application/Finding | Reference |

|---|---|---|---|

| Alkoxy Radical-Initiated Relay Cyclization | No prefunctionalization at C-5; leaves a hydroxyl group for further manipulation. | High diastereoselectivity in the formation of 2,4,5-trisubstituted tetrahydrofurans. | acs.org |

| Ueno-Stork Cyclization | Stereocontrolled synthesis of complex THF fragments. | Synthesis of the C10–C20 skeleton of gymnodimine. | rsc.org |

| Lewis Acid-Mediated Radical Cyclization | Control of diastereoselectivity (cis/trans). | Reversal of diastereoselectivity from trans to cis upon addition of trialkylaluminums. | diva-portal.org |

| Radical Carbonylation/Reductive Cyclization | Construction of tetrahydrofuran-3-ones. | High yield synthesis from organochalcogen precursors under carbon monoxide pressure. | diva-portal.org |

Oxidative Cyclization of Alkenes and Polyenes to Form Tetrahydrofurans

Oxidative cyclization of alkenes and polyenes represents a highly effective method for the stereocontrolled synthesis of hydroxylated tetrahydrofuran derivatives. nih.gov This approach often utilizes transition-metal-oxo species to mediate the cyclization process, enabling the formation of multiple stereocenters in a single step. researchgate.netthieme-connect.com

The oxidative cyclization of 1,5-dienes using reagents like ruthenium tetroxide (RuO₄) or osmium tetroxide (OsO₄) is a well-established method for producing 2,5-disubstituted tetrahydrofuran-diols. researchgate.netnih.gov These reactions are known for their high degree of relative stereocontrol. thieme-connect.com For instance, the RuO₄-catalyzed oxidation of squalene, a polyene with a repeating 1,5-diene motif, can yield a pentatetrahydrofuran derivative, forming ten stereocenters in one step. nih.gov The mechanism of these reactions is thought to involve a [3+2] cycloaddition of the metal-oxo species onto a double bond, followed by interception by the second double bond. thieme-connect.com

Recent studies have focused on elucidating the intricate mechanisms of these transformations. For example, density functional theory (DFT) calculations have been used to investigate the Ru-mediated oxidative cyclization of 1,5-dienes, highlighting the crucial role of the co-oxidant in the cyclization and product release steps. researchgate.net Similarly, the Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes has been studied computationally, revealing the catalytic cycle and the roles of various additives like Brønsted acids and co-oxidants such as pyridine (B92270) N-oxide (PNO). acs.orgnih.gov These studies provide a deeper understanding that can guide the development of more efficient and selective catalytic systems.

Furthermore, tandem processes combining olefin metathesis with oxidative cyclization have been developed. In this approach, a ruthenium metathesis catalyst is converted in situ into an oxidation catalyst, allowing for the synthesis of 2,5-disubstituted THF diols from simple olefin precursors in a stereocontrolled manner. nih.gov

Prins-Type Cyclization Approaches for Tetrahydrofuran Rings

The Prins reaction, which involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, has emerged as a powerful tool for the stereoselective synthesis of the tetrahydrofuran skeleton. mdpi.comresearchgate.net While traditionally used for synthesizing tetrahydropyrans, specific conditions and substrates can favor the formation of tetrahydrofuran rings. nih.govbeilstein-journals.org

The reaction proceeds via an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. nih.gov The regioselectivity of the cyclization, leading to either a five- or six-membered ring, can be controlled by the substrate and reaction conditions. For example, the use of styrenyl alkenes in type III oxonium-Prins cyclizations can favor the formation of 2,3-disubstituted THFs due to the stability of the resulting benzylic cation. imperial.ac.ukacs.org

Researchers have developed various strategies to enhance the efficiency and stereoselectivity of Prins-type cyclizations for THF synthesis. For instance, SnBr₄-promoted oxonium-Prins cyclizations have been reported for the synthesis of 2,3-disubstituted tetrahydrofurans. imperial.ac.ukacs.org In some cases, the carbocation intermediate is trapped by a bromide ion, while in others, intramolecular trapping by a nucleophile is achieved. imperial.ac.ukacs.org A catalytic asymmetric vinylogous Prins cyclization has also been developed, utilizing a chiral imidodiphosphoric acid (IDP) catalyst to produce 2,3-disubstituted THFs with high diastereo- and enantioselectivity. acs.org

Moreover, sequential reactions incorporating the Prins cyclization have been devised. For example, a Mukaiyama aldol (B89426)–Prins (MAP) cyclization can be employed to avoid side reactions by introducing a nucleophile that traps the reactive oxocarbenium ion. nih.govbeilstein-journals.org These advanced methodologies have expanded the utility of the Prins reaction, making it a valuable strategy for constructing complex tetrahydrofuran-containing molecules. mdpi.com

Transition Metal-Catalyzed Syntheses of Tetrahydrofurans

Transition metal catalysis offers a diverse and powerful platform for the synthesis of tetrahydrofurans, enabling the formation of C-O and C-C bonds with high efficiency and selectivity. Palladium and copper are among the most extensively studied metals for these transformations.

Palladium-Catalyzed Carboetherification Reactions

Palladium-catalyzed carboetherification of γ-hydroxyalkenes has become a robust and versatile method for constructing substituted tetrahydrofurans. nih.gov This reaction typically involves the coupling of a γ-hydroxyalkene with an aryl or alkenyl halide, leading to the simultaneous formation of a C-O bond and a C-C bond, along with the creation of up to two stereocenters. nih.gov

The mechanism generally proceeds through oxidative addition of the halide to a Pd(0) complex, followed by alkoxide substitution and a key syn-oxypalladation step to form a palladium intermediate. Subsequent C-C bond-forming reductive elimination yields the tetrahydrofuran product. acs.org The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, influencing both yield and stereoselectivity. umich.edu For instance, the use of S-Phos as a ligand has been shown to minimize isomerization by promoting rapid reductive elimination, leading to high diastereoselectivity in the formation of tetrahydrofurans with stereocenters at C2 and C1'. acs.org

This methodology has been successfully applied to the synthesis of polysubstituted tetrahydrofurans bearing multiple stereocenters with good to excellent stereoselectivity. nih.govcapes.gov.br The stereochemical outcome can be dependent on the catalyst structure, with different ligands favoring either syn- or anti-addition pathways. scispace.com The reaction tolerates a variety of substitution patterns on the alkene and can be used to generate fused and bridged bicyclic products. umich.edu

| Catalyst System | Substrate Scope | Key Finding/Advantage | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / S-Phos | Acyclic internal alkenes and aryl/alkenyl halides. | Highly diastereoselective synthesis of THFs with stereocenters at C2 and C1'. Minimizes isomerization. | acs.org |

| Pd₂(dba)₃ / dpe-phos | Primary, secondary, and tertiary γ-hydroxyalkenes with aryl bromides. | Effective for a broad range of substrates, with high stereoselectivity for trans-2,5-disubstituted THFs from secondary alcohols. | umich.edu |

| Pd/PCy₃ or P[(4-MeO)C₆H₄]₃ | γ-hydroxyalkenes with tethered aryl bromides. | Proceeds via syn-addition of the arene and oxygen. | scispace.com |

| Pd/(±)-BINAP or DPP-Benzene | γ-hydroxyalkenes with tethered aryl bromides. | Results in anti-addition products, indicating a change in reaction mechanism. | scispace.com |

Copper-Catalyzed Intramolecular Carboetherification

Copper-catalyzed intramolecular carboetherification of alkenes has emerged as a valuable method for synthesizing bicyclic tetrahydrofurans, including fused-ring and bridged-ring systems. nih.govscispace.comacs.org This reaction involves the copper-catalyzed intramolecular addition of an alcohol to an unactivated alkene, followed by a C-C bond-forming event, often through aryl C-H functionalization. nih.govacs.org

Mechanistic studies suggest that the reaction can proceed through a primary carbon radical intermediate, with radical addition to an aryl ring being the likely C-C bond-forming step. nih.govscispace.com Evidence also points towards the involvement of copper in the alkene addition step, potentially through a cis-oxycupration mechanism. nih.govnih.gov This is supported by promising results in preliminary catalytic enantioselective reactions, which have achieved up to 75% enantiomeric excess (ee). nih.govscispace.comnih.gov

A key advantage of the copper-catalyzed approach over some palladium-catalyzed systems is that β-hydride elimination is often avoided, which expands the scope of the reaction. thieme-connect.com The reaction conditions can be tuned, for example, by the choice of copper salt and ligand, to optimize yield and diastereoselectivity. thieme-connect.com This methodology has been shown to tolerate various functional groups and provides efficient access to complex polycyclic tetrahydrofuran scaffolds found in a number of natural products. nih.govthieme-connect.com

Redox-Relay Heck Reactions for Tetrahydrofuran Formation

A recently developed and efficient strategy for the synthesis of substituted tetrahydrofurans utilizes a redox-relay Heck reaction. acs.orgorganic-chemistry.orgfigshare.com This operationally simple approach allows for the rapid construction of 3-aryl tetrahydrofurans from the readily available and inexpensive starting material, cis-2-butene-1,4-diol (B44940). organic-chemistry.orgacs.org

The reaction involves the coupling of cis-2-butene-1,4-diol with structurally diverse aryl iodides in a redox-relay Heck reaction to generate cyclic hemiacetals. acs.org These hemiacetals can then be directly reduced in a subsequent step to afford the desired 3-aryl tetrahydrofurans. organic-chemistry.orgacs.org This two-step sequence provides a straightforward route to a class of tetrahydrofurans that can be challenging to access via other methods. organic-chemistry.org

The versatility of this methodology is further demonstrated by the ability to use the intermediate hemiacetals as precursors for a range of other disubstituted tetrahydrofurans. organic-chemistry.orgacs.org The reaction proceeds under mild conditions, is scalable, and tolerates a variety of functional groups, including basic nitrogen atoms. organic-chemistry.orgacs.org This strategy has been successfully applied to the synthesis of natural products, such as the calyxolanes. acs.orgacs.org

Gold(I)-Catalyzed Intramolecular Hydroamination Reactions

While the direct gold(I)-catalyzed intramolecular hydroamination of aminoalkenes to form nitrogen-containing heterocycles is a well-established field, the analogous hydroalkoxylation of hydroxyalkenes to form oxygen heterocycles like tetrahydrofuran is a powerful and related strategy. Gold(I) complexes are exceptional catalysts due to their strong π-acidic nature, which activates carbon-carbon multiple bonds toward nucleophilic attack.

The intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes, catalyzed by Au(I), effectively yields the corresponding tetrahydrofuran derivatives. organic-chemistry.org For instance, the gold(I)-catalyzed enantioselective hydroalkoxylation of allenes provides rapid access to useful oxygen heterocycles in high yields and with significant stereoselectivity. capes.gov.br Mechanistic studies on the intramolecular hydroalkoxylation of allenes have revealed that the process involves a rapid and reversible C–O bond formation, followed by a turnover-limiting protodeauration from a mono(gold) vinyl intermediate. nih.govscispace.com This on-cycle pathway can compete with the formation of an off-cycle bis(gold) vinyl species. nih.govscispace.com

Similarly, the intramolecular hydroalkoxylation of unactivated alkenes can be achieved. For example, a Ph₃PAuOTf-catalyzed 5-exo alkoxylation of allylic alcohols has been employed to stereoselectively form tetrahydrofuran rings. beilstein-journals.org

| Catalyst System | Substrate Type | Product | Key Finding | Reference |

| Gold(I) Complexes | γ-Hydroxy and δ-Hydroxy Allenes | Substituted Tetrahydrofurans | Efficient cyclization with high yield and stereoselectivity. | organic-chemistry.orgcapes.gov.br |

| Gold(I) Complexes | 2,2-diphenyl-4,5-hexadien-1-ol | 2-Vinyltetrahydrofuran | Mechanism involves reversible C-O bond formation and an off-cycle bis(gold) intermediate. | nih.govscispace.com |

| Ph₃PAuOTf | Allylic Alcohols | Substituted Tetrahydrofurans | Stereospecific 5-exo cyclization. | beilstein-journals.org |

Photochemical and Photoredox Strategies for Tetrahydrofuran Synthesis

Photochemical and photoredox catalysis have emerged as powerful tools for organic synthesis, offering mild and environmentally friendly conditions. These strategies have been successfully applied to the synthesis and functionalization of tetrahydrofurans.

Visible-light-mediated protocols allow for the direct oxidative decarboxylative coupling of compounds like cinnamic acid derivatives with tetrahydrofuran, yielding vinyltetrahydrofurans under mild conditions. thieme-connect.com Another approach involves the vinylation of tetrahydrofuran with alkynes using a household lightbulb and an organic dye photocatalyst like eosin (B541160) Y, which proceeds through direct C–H bond functionalization. acs.org The synergy of photoredox and nickel catalysis has enabled the α-oxy C(sp³)–H arylation of cyclic ethers, including THF, using aryl chlorides as both the coupling partner and the source of the chlorine radical. acs.orgbeilstein-journals.org This dual catalysis approach can also achieve the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. organic-chemistry.org

A visible light photocatalytic cascade reaction has been developed for synthesizing polysubstituted tetrahydrofurans. rsc.org This method involves a sequence of a self-[2+2] photodimerization of benzoylacetones, a De Mayo reaction, acetalization, and alkoxylation, resulting in products with high stereoselectivity. rsc.org

| Method | Reactants | Product | Catalyst/Conditions | Key Feature | Reference |

| Oxidative Decarboxylative Coupling | Cinnamic Acid Derivatives, THF | Vinyltetrahydrofurans | Visible Light, Ru(bpy)₃Cl₂·6H₂O, Benzoyl Peroxide | Mild, operationally convenient synthesis. | thieme-connect.com |

| C-H Vinylation | THF, Alkynes | Vinyltetrahydrofurans | Visible Light, Eosin Y, t-BuOOH | Direct C-H functionalization under mild conditions. | acs.org |

| α-oxy C(sp³)–H Arylation | THF, Aryl Chlorides | Arylated Tetrahydrofurans | Photoredox/Nickel Dual Catalysis | Aryl chloride acts as both partner and radical source. | acs.orgbeilstein-journals.org |

| Cascade Reaction | Benzoylacetones | Polysubstituted Tetrahydrofurans | Visible Light | Sequential photodimerization, De Mayo reaction, and acetalization. | rsc.org |

Ring Expansion Reactions of Cyclic Ethers Leading to Tetrahydrofuran Derivatives

Ring expansion reactions provide an elegant pathway to increase ring size, and the expansion of smaller cyclic ethers like oxetanes is a viable route to tetrahydrofuran derivatives. The strain in the four-membered oxetane (B1205548) ring (106 kJ·mol⁻¹) makes it a useful synthetic intermediate for such transformations. acs.org

Photochemical, metal-free ring expansion of oxetanes using diazo compounds allows for the efficient and diastereoselective synthesis of tetrahydrofurans under mild conditions. rsc.orgnih.govrsc.org The mechanism is proposed to proceed via a diradical pathway following the formation of an oxygen ylide intermediate. rsc.orgrsc.org A two-step photochemical approach, starting with a Paternò–Büchi reaction to form the oxetane, followed by this ring expansion, provides a de novo synthesis of tetrahydrofurans. nih.gov

Metal catalysts are also effective. Copper(I) complexes with N-heterocyclic carbene (NHC) ligands can catalyze the ring expansion of oxetanes with diazo compounds. clausiuspress.com Furthermore, iron porphyrins and iron(III) salen complexes have been shown to catalyze the ring-expansion of epoxides with alkenes to yield tetrahydrofurans, with the latter achieving high enantioselectivity. acs.org Additionally, strong protic acids can catalyze the electrophilic ring expansion of oxetanes using sulfoxonium ylides to produce trans-2,3-disubstituted tetrahydrofuran derivatives stereospecifically. x-mol.netresearchgate.net

| Method | Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| Photochemical Ring Expansion | Oxetanes | Diazoacetates | UV Light | Substituted Tetrahydrofurans | rsc.orgnih.govrsc.org |

| Catalytic Ring Expansion | Oxetanes | Diazo Compounds | NHC-Cu Complexes | 4-Substituted Tetrahydrofurans | clausiuspress.com |

| Catalytic Ring Expansion | Epoxides, Alkenes | - | Iron Porphyrins / Iron(III) Salen | Substituted Tetrahydrofurans | acs.org |

| Electrophilic Ring Expansion | Oxetanes | Sulfoxonium Ylides | Strong Protic Acid | trans-2,3-Disubstituted Tetrahydrofurans | x-mol.netresearchgate.net |

Novel Synthetic Strategies and Reactivity Modes for Tetrahydrofuran Building Blocks

C(sp³)-H Dehydrogenative Cross-Couplings Involving Ethers

Direct functionalization of C(sp³)–H bonds is a highly atom-economical and efficient strategy. Dehydrogenative cross-coupling reactions involving the α-C–H bond of ethers like THF have been developed using various catalytic systems.

Transition-metal-free oxidative cross-coupling of pyridine N-oxides with ethers can be achieved using tert-butyl hydroperoxide (TBHP) as an oxidant, providing a direct route to couple ether fragments with C(sp²)–H bonds. rsc.org A similar metal-free approach enables the direct C-4 alkylation of quinazoline-3-oxides with ethers. rsc.org Under visible light irradiation, a dual system using iodobenzene (B50100) and an in-situ-formed gold complex can achieve the C(sp³)-H dehydrogenative cross-coupling of ethers with alcohols. organic-chemistry.org

Cobalt and iron-based catalysts have also been employed. A cobalt-catalyzed oxidative alkylation of styrenes with cyclic ethers constructs a C-C bond via sp³ C-H bond functionalization. researchgate.net Palladium(II) catalysis has been used for dehydrogenative cross-coupling between the C(sp³)–H bonds of benzofuran-2-ones and O-benzoyl hydroxylamines, leading to the formation of a C=C bond. nih.gov

Iron-Catalyzed α-C(sp³)-H Activation of Cyclic Ethers

Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive catalyst for C-H activation. Iron-catalyzed methods for the α-C(sp³)-H activation of cyclic ethers have been developed for various transformations.

An efficient and environmentally friendly method for synthesizing mixed acetals is the iron-catalyzed direct cross-coupling of cyclic ethers with alcohols. organic-chemistry.org Using a catalyst like FeBr₂ and an oxidant such as di-tert-butyl peroxide (DTBP), this method proceeds via α-C(sp³)-H activation of the ether. organic-chemistry.org This protocol has been shown to be robust, even allowing for the late-stage oxidation of complex natural products. organic-chemistry.org

Iron catalysis also facilitates the oxidative coupling of salicylaldehydes with cyclic ethers like THF and tetrahydropyran. acs.orgnih.govresearchgate.net This reaction proceeds through the direct α-C–H functionalization of the ether to form the corresponding acetals in moderate to excellent yields, demonstrating selectivity even in the presence of a sensitive aldehyde group. acs.orgnih.govacs.org Mechanistic proposals suggest the reaction involves an ether radical generated by hydrogen abstraction by a tert-butoxyl radical. acs.org

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

| FeBr₂ / DTBP | Cyclic Ethers, Alcohols | Mixed Acetals | Green method, late-stage functionalization tolerant. | organic-chemistry.org |

| Fe₂(CO)₉ / TBHP | Salicylaldehydes, Cyclic Ethers | Acetals | Selective C-O bond formation in the presence of an aldehyde. | acs.orgnih.gov |

| FeCl₂ / TBHP | Glycine Derivatives, THF | Functionalized Amino Acids | Tandem Dual-Oxidative Dehydrogenative (DOD) and epoxidation reaction. | mdpi.com |

Enolate O-Alkylation Pathways to Substituted Tetrahydrofurans

The intramolecular O-alkylation of enolates is a classic yet powerful method for constructing the tetrahydrofuran ring. This strategy involves generating an enolate which then cyclizes via nucleophilic attack of the enolate oxygen onto an internal electrophile.

This pathway has been demonstrated where dianions generated from 1,3-dicarbonyl compounds, such as ethyl acetoacetate, are treated with reagents like epibromohydrin. nih.gov The initial step is a C-alkylation, which produces an enolate intermediate that subsequently undergoes an intramolecular O-alkylation onto the tethered epoxide to afford a 2-alkylidenetetrahydrofuran. nih.gov

The intramolecular enolate alkylation (IEEA) of substrates containing both an enolizable moiety and a leaving group is a versatile strategy. It has been used extensively in natural product synthesis. thieme-connect.com For example, the total synthesis of (−)-jimenezin, a potent anticancer agent, featured a sequential intramolecular amide enolate alkylation (IAEA) to construct a key tetrahydrofuran ring with high stereocontrol. acs.org The stereochemical outcome of these cyclizations can be highly dependent on the reaction conditions and the nature of the enolate (e.g., amide vs. ester enolate), allowing for stereodivergent synthesis of fused bis-tetrahydrofuran systems. thieme-connect.comnih.gov Similarly, enolates derived from γ-chloropropyl ketones can react with aldehydes in protic media to form aldol adducts that cyclize to furnish substituted tetrahydrofurans. researchgate.net

Mechanistic Investigations of Tetrahydrofuran Reactivity and Transformations

Ring-Opening Reactions of Tetrahydrofuran (B95107)

The cleavage of the otherwise stable ether bond in tetrahydrofuran is a reaction of significant interest, with various mechanisms being elucidated through advanced computational and experimental techniques.

Frustrated Lewis Pair (FLP) Mediated Ring-Opening Mechanisms

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases, have demonstrated the ability to activate and cleave small molecules, including the C–O bond of THF. vanderbilt.eduwikipedia.org The mechanism generally involves the activation of the ether by the Lewis acid, followed by a nucleophilic attack from the Lewis base. acs.org

Theoretical studies using Density Functional Theory (DFT) on intramolecular FLPs with a dimethylxanthene backbone, featuring Group 13 (G13) Lewis acids and Group 15 (G15) Lewis bases, have provided detailed insights into this process. wikipedia.orgacs.org The reaction proceeds through the formation of a precursor complex, followed by a transition state leading to the ring-opened product. wikipedia.orgnumberanalytics.com The interaction is characterized by a donor-acceptor model, where the bonding is dominated by a singlet-singlet interaction. acs.orgorganicchemistrytutor.com This involves forward bonding from the FLP's Lewis base to THF's antibonding σ*(C–O) orbital and back bonding from THF's oxygen to the FLP's Lewis acid. acs.orgorganicchemistrytutor.com

The reactivity of the FLP is highly dependent on the nature of the Lewis acid and base centers. For instance, in G13/P-based FLPs, only the system with Aluminum (Al) as the Lewis acid was found to be energetically favorable for the ring-opening of THF. wikipedia.orgorganicchemistrytutor.com A crucial factor influencing the activation barrier is the distance between the Lewis acidic and basic centers of the FLP; a shorter distance leads to greater orbital overlap with THF and a lower activation barrier. wikipedia.orgacs.org

Theoretical Studies on Reaction Pathways (e.g., Group 13/15 Element Systems)

DFT calculations have been instrumental in mapping the potential energy surfaces for the ring-opening of THF by various G13/G15-based FLPs. wikipedia.orgacs.org These studies have systematically varied the Group 13 element (B, Al, Ga, In, Tl) paired with Phosphorus (P) and the Group 15 element (N, P, As, Sb, Bi) paired with Aluminum (Al).

For the G13/P systems, the separating distance between the Lewis acid and base centers was found to increase in the order: Al/P < Ga/P < In/P < Tl/P < B/P. wikipedia.orgnumberanalytics.com Correspondingly, the Al/P system exhibited the most favorable energetics for the reaction. wikipedia.org

In the Al/G15 systems, the separating distance of the reactant species decreased in the order: Al/N > Al/Bi > Al/Sb > Al/As > Al/P. wikipedia.org The calculated free activation energy for the ring-opening of THF was found to increase in the order: P < As < Sb < Bi < N, highlighting the superior performance of the Al/P system. wikipedia.org

| Group 15 Element | Activation Free Energy (kcal/mol) | Al···G15 Distance in Reactant (Å) |

|---|---|---|

| N | 58.1 | 4.913 |

| P | 29.6 | 2.655 |

| As | 33.8 | 2.787 |

| Sb | 39.6 | 2.934 |

| Bi | 47.7 | 3.544 |

Reaction Mechanisms in Tetrahydrofuran as a Solvent

THF is a widely used solvent in organic chemistry due to its ability to solvate a variety of compounds and its relative inertness under many reaction conditions. Its role is particularly crucial in substitution reactions and in reactions involving highly reactive organometallic species.

Understanding Substitution Reaction Mechanisms (e.g., SN2) in THF

Tetrahydrofuran is classified as a polar aprotic solvent. organicchemistrytutor.com This class of solvents is particularly well-suited for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgorganicchemistrytutor.com In an SN2 reaction, a nucleophile attacks a carbon center, and a leaving group departs in a single, concerted step. wikipedia.org

The efficacy of THF as a solvent for SN2 reactions stems from its ability to dissolve the ionic salts that are often the source of the nucleophile, while not strongly solvating the nucleophile itself. libretexts.orgquora.com Unlike polar protic solvents, which have acidic hydrogens that can form strong hydrogen bonds with the nucleophile and thus hinder its reactivity, THF's lack of such hydrogens leaves the nucleophile relatively "free" and more reactive. wikipedia.orglibretexts.org The oxygen atom in the THF ring possesses lone pairs of electrons that can effectively solvate cations, further promoting the availability of the anionic nucleophile. organicchemistrytutor.com

| Property | Description | Effect on SN2 Reaction |

|---|---|---|

| Polarity | Polar molecule due to the ether oxygen. | Dissolves ionic reagents (nucleophile source). organicchemistrytutor.com |

| Protic/Aprotic | Aprotic, lacks acidic hydrogen atoms. organicchemistrytutor.com | Does not strongly solvate the nucleophile, increasing its reactivity. wikipedia.orglibretexts.org |

| Cation Solvation | Effectively solvates cations via the oxygen lone pairs. organicchemistrytutor.com | Enhances the availability of the "naked" anionic nucleophile. |

Solvation and Stabilization of Reactive Intermediates (e.g., Organolithium, Grignard Reagents)

THF plays a critical role in reactions involving highly reactive organometallic reagents such as organolithium and Grignard reagents. organicchemistrytutor.comlibretexts.org These reagents are strong bases and nucleophiles and are prone to aggregation in non-polar solvents like hexane, which can reduce their reactivity. numberanalytics.com

The addition of a coordinating solvent like THF is essential for the formation and reactivity of Grignard reagents. libretexts.org The lone pair electrons on the oxygen atoms of two THF molecules coordinate to the magnesium center, forming a complex that helps to stabilize the reagent and enhance its reactivity. wikipedia.orglibretexts.org In the case of organolithium reagents, THF also acts as a Lewis base, binding to the lithium atom. wikipedia.org This solvation process breaks down the aggregates into more reactive monomeric or smaller oligomeric species. numberanalytics.comosi.lv This increased reactivity is crucial for their function as strong bases and nucleophiles in a wide range of organic syntheses. numberanalytics.comlibretexts.org

The interaction of THF with Grignard reagents is also a key factor in the Schlenk equilibrium, which describes the distribution of species (RMgX, R₂Mg, and MgX₂) in solution. wikipedia.orgacs.orgacs.org THF can influence the position of this equilibrium by solvating the different magnesium species. acs.orgresearchgate.net

Radical Reactions and Atmospheric Degradation Pathways of Tetrahydrofuran

The atmospheric fate of tetrahydrofuran is largely dictated by its gas-phase reactions with radicals such as hydroxyl (OH), chlorine (Cl), and ozone (O3). acs.orgnih.gov Experimental studies using FTIR smog chamber techniques have determined the rate coefficients for these reactions. acs.orgnih.govlu.se The reaction with chlorine atoms is particularly rapid. acs.orgnih.gov Theoretical studies using density functional theory (DFT) have been employed to analyze the detailed mechanism and reactivity of the THF reaction with the chlorine radical. nih.gov These reactions are significant as they initiate the degradation of THF in the atmosphere, particularly in marine and coastal areas where chlorine radical concentrations can be elevated. nih.govresearchgate.net The atmospheric lifetime of THF with respect to reaction with OH radicals is estimated to be approximately 15 hours. acs.orgnih.gov

Table 2: Rate Coefficients for Gas-Phase Reactions of THF with Atmospheric Oxidants at 298 K This table is interactive. Users can sort columns by clicking on the headers.

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

|---|---|---|---|

| Cl Atom | (1.96 ± 0.24) × 10⁻¹⁰ | Relative Rate | acs.org, nih.gov, lu.se, acs.org |

| OD Radical* | (1.81 ± 0.27) × 10⁻¹¹ | Relative Rate | acs.org, nih.gov, lu.se, acs.org |

| O₃ (Ozone) | (6.41 ± 2.90) × 10⁻²¹ | Relative Rate | acs.org, nih.gov, lu.se, acs.org |

| O₃ (Ozone) | (4.69 ± 1.60) × 10⁻²¹ | Absolute Rate | acs.org |

*The kinetics of OD radical reactions are expected to be similar to those of OH radicals. acs.orgnih.gov

In the reaction between THF and radicals, hydrogen abstraction is the primary initiation step. nih.govrsc.org The THF molecule has two distinct sets of hydrogen atoms: those on the α-carbons adjacent to the oxygen atom and those on the β-carbons. Theoretical investigations have focused on identifying which of these hydrogens is more susceptible to abstraction. nih.govresearchgate.net For the reaction with the chlorine radical, four possible H-abstraction pathways were analyzed using DFT calculations. nih.govresearchgate.net These studies concluded that abstraction of a hydrogen atom from the α-carbon position is the most favorable channel. nih.govresearchgate.net

Gas-Phase Reactions with Environmentally Relevant Radicals (e.g., Chlorine Radical H-Abstraction)

Polymerization Mechanisms of Tetrahydrofuran

The polymerization of THF can be initiated by light, a process known as photoinitiated cationic polymerization. cmu.eduresearchgate.net This method offers advantages such as high reaction rates and spatiotemporal control. researchgate.net A common approach involves the use of a photoinitiator system, such as a sulfonium (B1226848) salt (e.g., triphenylsulfonium (B1202918) hexafluoroarsenate) combined with a photosensitizer like thioxanthone or phenothiazine. researchgate.netcapes.gov.br Upon irradiation, the photosensitizer absorbs light and transfers an electron to the sulfonium salt, which then decomposes to generate a protonic acid. researchgate.net This acid then initiates the cationic ring-opening polymerization of THF. cmu.edu

Another system utilizes an iodonium (B1229267) salt, such as diphenyliodonium (B167342) hexafluorophosphate, often in conjunction with a free radical source like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). researchgate.net The polymerization can exhibit living characteristics, where termination and chain transfer reactions are largely absent. cmu.edu This is achieved by the stabilization of the propagating cationic species (a cyclic oxonium ion) through the formation of an ion pair with a non-nucleophilic counter-ion like PF₆⁻. cmu.edu The living nature of the polymerization is demonstrated by the linear increase of the polymer's molecular weight with monomer conversion. cmu.edu

It is possible to synthesize polytetrahydrofuran (poly-THF) that is "dicationically active," meaning it possesses reactive cationic centers at both ends of the polymer chain. tandfonline.comacs.org Such polymers are typically formed using specific initiators like trifluoromethanesulfonic acid anhydride (B1165640) ((CF₃SO₂)₂O) or fluorosulfonic acid anhydride. tandfonline.comacs.org The polymerization mechanism involves the initiator creating a polymer chain with an ester end group, which subsequently generates a second active oxonium ion at the other end through an O-alkylation reaction with another THF molecule or an ether group on the polymer chain. tandfonline.comacs.org

This dicationic nature means that the polymer chain grows in both directions from the initiator. tandfonline.com Kinetic studies show that chain growth is significantly faster when the end group is an oxonium ion compared to an ester. tandfonline.comacs.org The resulting dicationic polymers are potent alkylating agents. tandfonline.com Their reactivity allows for the synthesis of novel block copolymers and polymers with specific functional end groups by quenching the living dicationic ends with appropriate nucleophiles. tandfonline.com The molecular weight of the resulting polymer shows a linear relationship with the degree of monomer conversion, and each initiator molecule yields one polymer molecule, confirming the controlled nature of the polymerization. tandfonline.com

Table 3: Molecular Weight vs. Conversion for Dicationic Polymerization of THF Data from polymerization initiated with (CF₃SO₂)₂O at -10°C. This table is interactive.

| % Conversion | Number-Average Molecular Weight (Mn) | Reference |

|---|---|---|

| 10 | 1,400 | tandfonline.com |

| 20 | 2,800 | tandfonline.com |

| 30 | 4,200 | tandfonline.com |

| 40 | 5,600 | tandfonline.com |

Cationic Ring-Opening Polymerization and Oxonium Ion Intermediates

The cationic ring-opening polymerization (CROP) of tetrahydrofuran (THF) is a well-established method for the synthesis of poly(tetramethylene ether glycol) (PTMG), a crucial precursor for various commercial polymers. uni-muenchen.de The mechanism of this polymerization is characterized by the formation and propagation of oxonium ion intermediates.

The process is typically initiated by strong acids, Lewis acids, or carbenium ion salts. icm.edu.placs.org For instance, protic acids can protonate the oxygen atom of THF, forming a secondary oxonium ion. acs.orgmdpi.com This initial step is often reversible. The actual propagation begins when another THF molecule, acting as a nucleophile, attacks an α-carbon of the protonated THF, leading to the formation of a tertiary oxonium ion, which is the active center for chain growth. acs.orgmdpi.com

Lewis acids, such as ferric chloride (FeCl₃) and rare earth triflates (RE(OTf)₃), are also effective initiators. uni-muenchen.deacs.org In the presence of a co-initiator like acetic anhydride, FeCl₃ can generate an acetyl cation which initiates polymerization. uni-muenchen.de The propagation then proceeds via the nucleophilic addition of THF to the growing polymer chain. uni-muenchen.de Similarly, RE(OTf)₃ can activate THF, forming a strained complex that is susceptible to nucleophilic attack by another THF molecule, thereby generating the active alkyltetrahydrofuranium center. acs.orgtandfonline.com

A key feature of THF CROP is the involvement of tertiary oxonium ions as the propagating species. icm.edu.plmdpi.com These cyclic oxonium ions are in equilibrium with linear macroesters, and the position of this equilibrium can be influenced by factors such as the polarity of the solvent. mdpi.com The stability of the propagating oxonium ion is crucial for achieving a "living" polymerization, where termination reactions are minimized. This is often achieved by using counteranions of low nucleophilicity, such as SbCl₆⁻ or PF₆⁻. icm.edu.pl

Kinetic studies have shown that the rate of polymerization is significantly influenced by the nature of the active species. For example, chain growth is observed to be much faster when the end group is an oxonium ion compared to an ester. icm.edu.pl The polymerization can be terminated by the introduction of nucleophiles or by recombination with the counterion. uni-muenchen.de

Table 1: Initiator Systems for Cationic Ring-Opening Polymerization of THF and Mechanistic Notes

| Initiator System | Co-initiator/Conditions | Proposed Initiation Mechanism | Propagating Species | Reference |

| Strong Protic Acids (e.g., H₃PW₁₂O₄₀·13H₂O) | Acetic Anhydride | Protonation of acetic anhydride, followed by nucleophilic attack of THF. | Tertiary Oxonium Ion | |

| Ferric Chloride (FeCl₃) | Acetic Anhydride | Generation of an acetyl cation by FeCl₃, which initiates polymerization. uni-muenchen.de | Tertiary Oxonium Ion | uni-muenchen.de |

| Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O) | - | Formation of an initial ester end group that subsequently generates an oxonium ion. icm.edu.pl | Dicationically active oxonium ions | icm.edu.pl |

| Rare Earth Triflates (RE(OTf)₃) | Epoxides | Formation of a highly reactive and strained complex between RE(OTf)₃ and THF. acs.orgtandfonline.com | Alkyltetrahydrofuranium active center | acs.orgtandfonline.com |

Mechanistic Aspects of Tetrahydrofuran Copolymerization (e.g., with Glycidyl (B131873) Azide (B81097) Polymer)

The copolymerization of tetrahydrofuran with monomers like glycidyl azide is of significant interest for the development of energetic binders for solid propellants. The direct cationic copolymerization of THF with glycidyl azide monomer is challenging. Therefore, a common synthetic strategy involves the copolymerization of THF with a suitable precursor monomer, followed by a post-polymerization modification to introduce the azide functionality.

A prevalent method involves the cationic ring-opening copolymerization of THF with epichlorohydrin (B41342) (ECH). mdpi.com This copolymerization can be initiated by systems like boron trifluoride etherate (BF₃·OEt₂) in the presence of a diol co-initiator. mdpi.com The resulting poly(epichlorohydrin-co-tetrahydrofuran) (P(ECH-co-THF)) is then subjected to an azidation reaction, where the chloromethyl groups of the ECH units are converted to azidomethyl groups, yielding the desired poly(glycidyl azide-co-tetrahydrofuran) copolymer.

The mechanism of the initial copolymerization step follows the principles of cationic ring-opening polymerization. Both THF and ECH can be activated by the Lewis acid initiator. Due to the higher ring strain of the three-membered epoxide ring in ECH compared to the five-membered ether ring in THF, ECH is generally more reactive towards cationic ring-opening. This difference in reactivity influences the copolymer composition and microstructure.

Another approach is the synthesis of block copolymers. For instance, a tri-functional NIMMO-THF copolyether has been synthesized by the polymerization of 3-nitratomethyl-3-methyloxetane (NIMMO) and THF. icm.edu.pl This demonstrates the versatility of cationic copolymerization in creating tailored polymer architectures.

In some systems, a coexistence of different polymerization mechanisms can occur. For example, the cationic copolymerization of THF with ethylene (B1197577) oxide in the presence of diols can proceed through both the active chain end (ACE) mechanism, involving tertiary oxonium ions, and the activated monomer (AM) mechanism. acs.org The relative contribution of each mechanism depends on the reaction conditions and influences the final copolymer structure. acs.org

The resulting GAP-containing copolymers are often crosslinked to form a stable network. This can be achieved through various curing reactions, such as the reaction of terminal hydroxyl groups with polyisocyanates or through "click chemistry" involving the azide groups and alkyne-functionalized curing agents to form triazole linkages. mdpi.com

Table 2: Strategies for the Synthesis of THF and Glycidyl Azide Copolymers

| Synthetic Strategy | Monomers | Polymerization/Reaction Steps | Mechanistic Notes | Resulting Copolymer | Reference |

| Post-polymerization Azidation | Tetrahydrofuran (THF), Epichlorohydrin (ECH) | 1. Cationic ring-opening copolymerization of THF and ECH. 2. Azidation of the resulting copolymer. | Cationic mechanism for copolymer backbone formation, followed by nucleophilic substitution to introduce azide groups. | Poly(glycidyl azide-co-tetrahydrofuran) | mdpi.com |

| Block Copolymer Synthesis | 3-Nitratomethyl-3-methyloxetane (NIMMO), Tetrahydrofuran (THF) | Cationic ring-opening copolymerization initiated with a multifunctional initiator (e.g., trimethylolpropane). | Cationic mechanism leading to a block copolymer structure. | NIMMO-THF copolyether | icm.edu.pl |

| Graft Copolymer Synthesis for Curing | Glycidyl Azide Polymer (GAP), Tetrafunctional Isocyanate (N100) | Reaction between hydroxyl-terminated GAP and isocyanate. | Grafting reaction to create a macromolecular curing agent. | N100-g-GAP | mdpi.com |

| Indirect Azidation via Precursor Polymer | Azidated glycidyl-tetrahydrofuran copolymer | Preparation of poly(glycidyl azide-r-3-azidotetrahydrofuran). | Details of the specific polymerization and azidation mechanism are complex and specific to the synthetic route. | Poly(glycidyl azide-r-3-azidotetrahydrofuran) |

Computational Chemistry and Molecular Modeling of Tetrahydrofuran Systems

Simulation of Liquid-Phase Structure and Dynamics of Tetrahydrofuran (B95107)

Computational methods, particularly Monte Carlo and molecular dynamics simulations, have become indispensable tools for elucidating the complex structural and dynamic properties of liquid tetrahydrofuran (THF). These techniques provide a molecular-level understanding that complements experimental findings.

Monte Carlo (MC) simulations have been instrumental in exploring the structure of pure liquid THF. scirp.orgscirp.org These simulations, often performed in the isothermal-isobaric (NPT) ensemble at standard conditions (1 atm and 25°C), model THF molecules using all-atom rigid structures and classical intermolecular potentials. scirp.org A key finding from MC simulations is that THF is a poorly structured liquid. scirp.orgscirp.org

Investigations into the orientation of molecular pairs have revealed that different types of configurations exist at the same time within the liquid. The geometry of these molecular pairs is highly dependent on the distance between the molecules, transitioning from antiparallel to T-like arrangements. scirp.orgscirp.org This diversity in local molecular pairing is considered a primary reason for the absence of significant packing and the formation of voids within the liquid structure. scirp.org The simulations help to build a more detailed picture of the liquid's structure, complementing data from other methods like Empirical Potential Structure Refinement. scirp.org

Empirical Potential Structure Refinement (EPSR) is a powerful technique that combines experimental data, typically from neutron diffraction, with a Monte Carlo simulation to build a three-dimensional model of a liquid's structure. acs.orgnih.gov For liquid THF, hydrogen/deuterium isotopic substitution neutron diffraction experiments have been performed to generate structural correlation functions. acs.orgnih.govacs.org The EPSR method then refines an initial random configuration of molecules by moving them until the calculated diffraction patterns match the experimental data, constrained by a reference intermolecular potential. nih.govacs.org

This approach has yielded significant insights into the local ordering of liquid THF. Analysis of the orientational correlation functions from EPSR models shows a distinct preference for "T-like" configurations between adjacent THF molecules. acs.orgnih.govacs.org A major consequence of this local structure is the creation of void-like regions within the bulk liquid, with an approximate radius of 1.25 Å. acs.orgnih.govacs.org The surface chemistry of these voids is characterized by a slightly positive electrostatic character, a finding that aligns with THF's known ability to solvate free electrons. acs.orgnih.govacs.org When applied to aqueous solutions, EPSR shows that THF molecules tend to have nonpolar interactions with each other while engaging in polar interactions with water molecules. nih.gov

The accuracy of molecular simulations hinges on the quality of the underlying intermolecular potential parameters, often referred to as a force field. For THF, several potential models have been developed and validated. A widely used approach involves a combination of Lennard-Jones (12-6) and Coulombic site-site pair potentials. scirp.orgicmp.lviv.uaaip.org In these models, interaction sites are typically located on the atoms of the molecule. icmp.lviv.ua

One of the seminal models for THF was developed by Chandrasekhar and Jorgensen as part of the Transferable Intermolecular Potential Functions (TIPS) framework. aip.org This model, and its subsequent evolution into the Optimized Potentials for Liquid Simulations (OPLS) force field, was parameterized to reproduce the structural and energetic properties of liquid ethers. aip.org More recent work has also involved the TraPPE (Transferable Potentials for Phase Equilibria) force field, which has been specifically parameterized for cyclic alkanes and ethers. aip.org These models are validated by comparing simulation results for properties like density and heat of vaporization against experimental data. While models like TraPPE show excellent agreement with experimental data for vapor-liquid coexistence, the earlier Chandrasekhar and Jorgensen model has been noted to have significant deviations. aip.org

Table 1: Example of Non-Bonded Intermolecular Potential Parameters for THF (Jorgensen Model) This table is based on data from published research and represents one of the models used in simulations. Parameters define the Lennard-Jones potential (ε and σ) and electrostatic interactions (q).

| Atom Site | q (e) | σ (Å) | ε/kB (K) |

|---|---|---|---|

| O | -0.50 | 3.00 | 80.53 |

| CH2 (adjacent to O) | 0.25 | 3.80 | 50.33 |

| CH2 (beta to O) | 0.00 | 3.80 | 50.33 |

Source: Adapted from data in The Journal of Chemical Physics. aip.org

The five-membered ring of THF is not planar but exists in a puckered conformation. aip.org It undergoes a low-frequency vibrational motion known as pseudorotation, where the molecule alternates between different puckered conformations with very small energy barriers separating them. aip.org The two primary conformations are the "envelope" (or bent) form with Cs symmetry and the "twist" form with C2 symmetry. scirp.orgaip.org

Computational studies using methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory have been crucial in analyzing these conformations. aip.orgtsinghua.edu.cn There has been some discrepancy in the literature regarding the most stable conformer. tsinghua.edu.cn However, several studies indicate that the C2 (twist) conformation is at an energy minimum, while the Cs (envelope) conformation may represent a slightly higher energy state or a transition state. aip.orgirb.hr Other studies have identified the Cs conformer as the most populated in the gas phase. tsinghua.edu.cn The energy difference between these states is very small. irb.hr Understanding this conformational flexibility is vital, as it influences the molecule's properties and interactions in chemical and biological systems. aip.org Dual space analysis of the valence orbitals during pseudorotation shows that the frontier orbitals experience the most significant changes, acting as a "signature" for the conformational state. nih.gov

Table 2: Comparison of Key THF Conformations This table summarizes the main conformations involved in the pseudorotation of the THF ring.

| Conformation | Symmetry Group | Description |

|---|---|---|

| Twist | C2 | Often identified as the global energy minimum conformation. aip.org |

| Envelope (Bent) | Cs | A low-energy conformation, sometimes identified as a transition state between twist forms. aip.org |

| Planar | C2v | A high-energy transition state for the pseudorotation pathway. |

Source: Adapted from findings in The Journal of Chemical Physics and other computational studies. aip.orgirb.hrnih.gov

Development and Validation of Intermolecular Potential Parameters

Molecular Dynamics Simulations of Tetrahydrofuran in Multi-Component Systems

Molecular dynamics (MD) simulations are particularly well-suited for studying the time-dependent behavior of THF in complex mixtures, providing insights into solvation structures and dynamics that are critical in various chemical processes.

The use of THF as a co-solvent with water is common in the conversion of biomass-derived molecules like glucose into valuable platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgntu.edu.sg MD simulations, often using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), have been employed to understand the molecular-level interactions in these ternary systems. rsc.orgntu.edu.sg

Simulations reveal that THF molecules actively compete with water for positions in the first solvation shell of glucose. rsc.org This results in a significant portion of water molecules being displaced to the second coordination shell. rsc.org Interestingly, the water molecules that remain directly coordinated with glucose are found to be more strongly bound. rsc.orgntu.edu.sg Volumetric analysis shows that THF and other organic co-solvents tend to localize around the hydrogen atoms of the hydroxyl groups on specific carbon atoms of the glucose molecule. rsc.org

This preferential solvation by THF may play a role in facilitating desired reaction pathways for HMF formation and can reduce the likelihood of glucose degradation to unwanted byproducts. ntu.edu.sg Furthermore, the presence of the THF co-solvent reduces the mobility of glucose molecules, which is thought to correlate with the experimentally observed decrease in the rate of formation of undesirable humins and other polymerization products. rsc.orgntu.edu.sg Ab initio molecular dynamics simulations have also confirmed the formation of hydrogen bonds between the oxygen atom of THF and the hydrogen atoms of water, with a bond length of approximately 1.694 Å. frontiersin.orgnih.gov

Interfacial Properties of Tetrahydrofuran Hydrate-Water Systems

The interface between tetrahydrofuran (THF) hydrate (B1144303) and water is a critical area of study, particularly for understanding hydrate formation and dissociation. Molecular dynamics (MD) simulations have been instrumental in revealing the detailed dynamics at this interface. These simulations show that the interfacial properties of the hydrate phase can influence the local structure of water molecules in the liquid phase, which in turn affects the kinetics of hydrate formation. nih.gov Visual snapshots and order parameters from simulations indicate that THF molecules can become trapped in the interfacial regions between the hydrate and liquid phases. ucl.ac.uk

A key characteristic of the THF-water system is the formation of a stable structure II (sII) hydrate. arxiv.org THF is unique in its ability to form these stable hydrates by itself at relatively mild conditions (below 277 K at atmospheric pressure). aip.org The THF hydrate exhibits a specific univariant two-phase coexistence line where the composition of the aqueous solution is identical to the stoichiometric ratio of the hydrate (1:17 or a THF mole fraction of 0.0556). arxiv.orgaip.org This means the hydrate readily forms when THF and water are mixed at this specific ratio. aip.org

The interfacial free energy between the THF hydrate and the aqueous solution is a crucial parameter for understanding hydrate nucleation and growth. aip.org Using the mold integration–host methodology in molecular dynamics simulations, the interfacial free energy for the THF hydrate–water system has been calculated to be 27(2) mJ/m², which shows excellent agreement with experimental data of 24(8) mJ/m². aip.org These simulations often employ models like the TIP4P/Ice for water and a rigid version of the TraPPE model for THF to accurately predict the phase diagram. aip.org

Studies have also explored the effect of surfaces on THF hydrate formation. On a copper surface, for instance, a layer of THF molecules adsorbs onto the surface, followed by the formation of a dense water film. This structuring creates a strong resistance to the ordering of water molecules around the THF, thereby affecting the heterogeneous crystal growth of the hydrate. nih.gov

Phase Equilibria and Interfacial Properties of Binary Mixtures (e.g., Tetrahydrofuran + Methane)

The phase equilibria and interfacial properties of binary mixtures containing tetrahydrofuran, such as with methane (B114726) (CH₄), are important for applications like gas hydrate storage and transport. onepetro.org Tetrahydrofuran is a well-known thermodynamic hydrate promoter, meaning it can shift the hydrate coexistence curves to lower pressures and higher temperatures. ucl.ac.uk

Molecular dynamics simulations and experimental studies have been conducted to determine the pressure-density diagrams and surface tension of THF + CH₄ mixtures. acs.org These studies have been performed over a range of temperatures (e.g., 300.15 K and 370.15 K) and pressures (0.1–20 MPa). acs.org The simulation results, often using models like a rigid and planar version of the TraPPE-UA model for THF, show good agreement with experimental data for phase equilibria. acs.org

Key findings from these studies include:

Density Profiles and Phase Diagrams : Coexistence densities and pressure-composition phase diagrams have been determined, providing a fundamental understanding of the system's behavior under different conditions. acs.org

Surface Tension : The surface tension of the THF + CH₄ mixture has been calculated using methods like the virial definition of the pressure tensor, with predictions showing excellent agreement with experimental results. acs.org

Interfacial Adsorption : Analysis of the Gibbs adsorption reveals that methane is preferentially adsorbed at the interfacial region, while THF shows no significant surface activity. The adsorption of methane at the interface increases with pressure and decreases with temperature. acs.org

These computational and experimental investigations provide crucial data for understanding and optimizing processes involving THF and methane, particularly in the context of clathrate hydrates as a future energy source.

Interactive Data Table: Experimental and Simulation Data for THF + CH₄ Binary Mixture

| Property | Temperature (K) | Pressure Range (MPa) | Key Finding | Source |

| Pressure-Density Diagram | 300.15, 370.15 | 0.1 - 20 | Good agreement between experiment and simulation. | acs.org |

| Surface Tension | 300.15, 370.15 | 0.1 - 20 | Excellent agreement between experiment and simulation. | acs.org |

| Pressure-Density Projection | 170 | - | Phase diagram projection determined via simulation. | |

| Interfacial Adsorption | 300.15, 370.15 | 0.1 - 20 | Methane adsorbs at the interface; THF does not. | acs.org |

Solute-Solvent Interactions and Solvation Shell Dynamics

The interactions between tetrahydrofuran and various solutes, as well as the dynamics of the solvation shell, are fundamental to understanding its behavior as a solvent. ucla.edu In aqueous mixtures, preferential solvation can occur, where the composition of the solvent in the immediate vicinity of a solute molecule differs from the bulk composition. researchgate.net In the case of aqueous THF mixtures, the self-interactions between water molecules can be more significant than the water-THF interactions, influencing the solvation environment. researchgate.net

Quantum simulations of solutes like the sodium dimer (Na₂) in liquid THF reveal that the solvent can play a controlling role in the chemical identity of the solute. osti.gov Specific interactions, such as dative bonding between the THF oxygen atoms and the sodium cation cores, create distinct, chelated solvation states. ucla.eduosti.gov These interactions are strong enough to distort the solute's bonding electrons, induce permanent dipole moments, and lead to a significant increase in the Na-Na bond length. ucla.eduosti.gov The interconversion between these unique coordination states requires crossing a substantial free energy barrier, akin to a chemical reaction. osti.gov

Molecular dynamics simulations of model reactions, such as the photodetachment of an electron from a sodium anion (Na⁻) in THF, provide further insights into solvation dynamics. ucla.edu The relaxation process following such an event involves multiple mechanisms:

Rapid Relaxation (t < 700 fs): Driven by longitudinal translational motions of THF molecules, which dramatically alter the local solvation structure.

Slower Relaxation (t > 700 fs): Involves diffusive longitudinal translational motions that complete the reorganization of the long-range solute-solvent packing.

Early-Time Rotational Relaxation (t < 500 fs): Caused by solvent rotational motions.

Longer-Time Rotational Process (t > 500 fs): A continued rotational relaxation. ucla.edu

These studies highlight that the local solute-solvent structure, which can be probed by radial distribution functions, is key to understanding the complex dynamics of solvation in THF. ucla.edu

Reductive Breakdown Mechanisms of Tetrahydrofuran at Metal Surfaces (e.g., Calcium)

The stability and breakdown of tetrahydrofuran at metal surfaces are of paramount importance for its application in battery electrolytes, particularly for next-generation calcium (Ca) batteries. chemrxiv.org While THF is a promising solvent for stable and efficient calcium electrolytes, its potential to react with the highly reactive calcium metal anode is a critical concern. chemrxiv.orgresearchgate.net

Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the reductive breakdown mechanisms of THF on a calcium metal surface. chemrxiv.orgchemrxiv.org These computational studies reveal that the electrochemical decomposition of THF is not a spontaneous or widespread process. Instead, it is highly dependent on the specific orientation and location of the THF molecule on the calcium surface. researchgate.netchemrxiv.org This stringent requirement significantly reduces the probability of THF instability in a bulk solvent where molecules are randomly organized. chemrxiv.orgchemrxiv.org

The primary mechanism for solvent breakdown at the metal surface is charge (electron) transfer from the metal to the solvent molecule. researchgate.netchemrxiv.org Simulations have shown that this can lead to the partial reduction of THF, resulting in hydrogen abstraction and the formation of species like CaH⁺ and CaC₄H₇O⁺ ion complexes. chemrxiv.org However, the complete breakdown of THF into distinct products is not readily observed at the single-molecule level under standard conditions. chemrxiv.org The likelihood of breakdown is further diminished in bulk electrolytes, as THF molecules preferentially coordinate with Ca²⁺ ions to form solvated structures. chemrxiv.orgchemrxiv.org

Quantum Mechanical Calculations (DFT and Ab Initio Methods) in Tetrahydrofuran Research

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational tool used extensively to elucidate the mechanisms of chemical reactions involving tetrahydrofuran. acs.orgnih.gov By calculating the energies of reactants, transition states, and products, DFT allows researchers to map out the most likely reaction pathways. nih.govacs.org

A significant area of research has been the ring-opening reaction of THF. DFT calculations have been used to study these reactions when promoted by various catalysts or on different surfaces. For example, the ring-opening of THF on a Ge(100) surface was investigated using DFT, which helped identify the optimized adsorption structures, their corresponding energies, and the transition state for the reaction. acs.org The results confirmed the formation of a major Ge–(CH₂)₄–O–Ge structure via the ring-opening pathway. acs.org

DFT has also been applied to understand the factors affecting the activation energies for THF ring-opening by frustrated Lewis pairs (FLPs). acs.orgnih.gov These studies show that for certain FLPs, such as those with an Al/P combination on a dimethylxanthene scaffold, the reaction is energetically favorable. acs.org The calculations reveal that a shorter distance between the Lewis acidic and basic centers of the FLP leads to a lower activation barrier for the ring-opening reaction. acs.orgnih.gov

Furthermore, DFT is crucial for understanding the reactivity of organometallic complexes in THF. For instance, calculations have been performed to understand the speciation and reactivity of Samarium(II) iodide in THF and water mixtures for reduction reactions. usd.edu DFT predicts that in pure THF, iodide ions remain coordinated to the Samarium center, and it helps determine the most favorable reaction mechanism, such as proton-coupled electron transfer (PCET), for processes like hydrogen gas formation. usd.edu In catalysis, DFT elucidates mechanisms for reactions like ammonia (B1221849) borane (B79455) dehydrogenation, where THF is the solvent, by calculating the activation energy barriers for key steps. mdpi.com

Interactive Data Table: DFT Applications in THF Reaction Pathway Elucidation

| Reaction System | Key Insight from DFT | Finding | Source |

| THF on Ge(100) surface | Adsorption structures and transition state | Ring-opening to form Ge–(CH₂)₄–O–Ge is the major pathway. | acs.org |

| THF with G13/P-based FLPs | Factors affecting activation energy | Shorter distance between Lewis acid/base centers lowers the barrier. | acs.orgnih.gov |

| Samarium(II) iodide in THF/water | Speciation and reaction mechanism | Iodides remain coordinated in pure THF; hydrogen formation proceeds via PCET. | usd.edu |

| Ammonia Borane Dehydrogenation in THF | Catalyst efficiency and mechanism | Calculated activation energy barriers for hydrogen release from catalyst. | mdpi.com |

Activation Strain Model and Energy Decomposition Analysis (EDA-NOCV)

To gain deeper physical insight into the factors controlling reaction barriers, DFT calculations are often combined with the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA). ru.nl The ASM, also known as the distortion/interaction model, dissects the activation energy of a reaction into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). ru.nl

Strain Energy : The energy required to deform the reactants from their equilibrium geometry to the geometry they adopt at the transition state. ru.nl

Interaction Energy : The actual interaction between the deformed reactants, which includes Pauli repulsion, electrostatic interactions, and orbital interactions. ru.nl

The interaction energy component is further broken down using Energy Decomposition Analysis (EDA), often coupled with Natural Orbitals for Chemical Valence (NOCV). acs.orgnih.gov This EDA-NOCV approach quantifies the contributions of different types of interactions to the chemical bond between the reacting fragments. For the THF ring-opening by FLPs, EDA showed that the bonding is dominated by donor-acceptor (orbital) interactions rather than electron-sharing interactions. acs.orgnih.govacs.org

The NOCV analysis provides a detailed picture of these orbital interactions. It demonstrated that the bonding can be described by two main components:

FLP-to-THF forward bonding : Donation from the lone pair of the Lewis base (e.g., Phosphorus) to the empty σ*(C-O) antibonding orbital of THF. acs.orgnih.gov

THF-to-FLP back bonding : Donation from a filled p-π orbital on the THF oxygen atom to an empty orbital on the Lewis acid (e.g., a Group 13 element). acs.orgnih.gov

The EDA-NOCV results indicated that the forward bonding from the FLP to the THF molecule plays the predominant role in this specific reaction. acs.orgnih.govacs.org Together, the ASM and EDA-NOCV provide a comprehensive, quantitative framework for understanding why certain reactions with THF are more favorable than others.

Quantum Simulations of Solvation Effects on Molecular Reactivity and Thermodynamics

Quantum simulations, particularly mixed quantum/classical (MQC) molecular dynamics, are powerful tools for investigating the influence of solvents like tetrahydrofuran (THF) on chemical processes. nih.gov These simulations treat the solute's electrons quantum mechanically while the solvent molecules and atomic cores are handled with classical mechanics. nih.gov This approach allows for the detailed study of how the electronic structure of a molecule is affected by its dynamic solvent environment.

A significant body of research has focused on how THF solvation alters the thermodynamics and reactivity of simple molecules. acs.orgnih.gov For instance, quantum simulations of the sodium-potassium cation (NaK+) in liquid THF have revealed that the solvent fundamentally changes the nature of the molecule's bond-breaking process. acs.org In the gas phase, the ground-state dissociation of NaK+ yields a neutral sodium atom and a potassium ion (Na⁰ + K⁺). escholarship.org However, quantum simulations demonstrate that solvation in THF inverts the stability of the dissociation products. acs.org The thermodynamically stable products in THF become a sodium ion and a neutral potassium atom (Na⁺ + K⁰), which corresponds to the excited-state products in the gas phase. acs.orgescholarship.org

This inversion is primarily due to the differential solvation of the resulting ions by THF molecules. acs.org The solvation free energy of the sodium ion (Na⁺) in THF is significantly more favorable than that of the potassium ion (K⁺), which stabilizes the Na⁺ + K⁰ product pair. acs.org The simulations show that THF molecules form weak dative bonds with the alkali metal cation cores, creating distinct coordination structures that are crucial to understanding the system's chemistry. nih.gov This work underscores that gas-phase potential energy surfaces are often inadequate for describing chemical reactivity in a solvent like THF, as they fail to capture the profound effects of solute-solvent interactions. acs.orgescholarship.org

Table 1: Comparison of NaK⁺ Properties in Gas Phase vs. Liquid THF Solution Data sourced from quantum simulations. escholarship.org

| Property | Gas Phase | Liquid THF Solution |

| Equilibrium Bond Distance | 4.5 Å | 5.4 Å |

| Vibrational Frequency | 74.1 cm⁻¹ | 57.7 cm⁻¹ |

| Bond Dissociation Energy | 22.4 k_B_T | 6.7 k_B_T |

| Ground-State Products | Na⁰ + K⁺ | Na⁺ + K⁰ |

Development of Neural Network Potentials for Tetrahydrofuran-Containing Mixtures

To perform large-scale and long-timescale molecular simulations with quantum-level accuracy, researchers are increasingly developing machine learning-based interatomic potentials, particularly neural network potentials (NNPs). nih.govchemrxiv.org These NNPs are trained on extensive datasets of energies and forces generated from high-level quantum chemistry calculations, such as density functional theory (DFT), effectively learning the potential energy surface of a system. chemrxiv.orgaip.org